Product packaging for Guanosine-2'-monophosphate(Cat. No.:CAS No. 130-50-7)

Guanosine-2'-monophosphate

Cat. No.: B1144118
CAS No.: 130-50-7
M. Wt: 363.22 g/mol
InChI Key: WTIFIAZWCCBCGE-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Purine (B94841) Nucleotide Biochemistry

Guanosine-2'-monophosphate (2'-GMP) is a purine ribonucleotide, a class of organic molecules essential to life. Nucleotides are the monomeric units of nucleic acids like RNA and DNA. wikipedia.org Structurally, 2'-GMP consists of three components: a guanine (B1146940) base, a ribose sugar, and a single phosphate (B84403) group attached to the 2' position of the ribose sugar. nih.govdrugbank.com

Purine nucleotides, including guanosine (B1672433) derivatives, are synthesized in cells through two primary pathways: the de novo pathway and the salvage pathway. nih.gov The de novo pathway constructs the purine ring from simpler molecules like amino acids and carbon dioxide, starting from D-ribose 5′-phosphate. nih.govwikipedia.org The salvage pathway recycles purine bases and nucleosides that are released from the degradation of nucleic acids. nih.gov Guanosine monophosphate is a central molecule in these pathways and can be phosphorylated to form guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP), which are crucial for RNA synthesis, energy transfer, and cellular signaling. cymitquimica.comcreative-enzymes.com While the 5'-isomer of GMP is the direct precursor for these processes, the 2'-isomer arises from distinct metabolic events, primarily RNA degradation. stanford.edunih.gov

Historical Perspectives in 2'-GMP Discovery and Early Research

The specific history of 2'-GMP's discovery is intertwined with the broader investigation of nucleic acids and their components. Early research on nucleotides intensified following the elucidation of DNA's structure. The identification and characterization of the different positional isomers of nucleotides, such as the 2', 3', and 5' monophosphates, were critical steps achieved through techniques like enzymatic hydrolysis and chromatography. libretexts.org

Key historical developments that contextualize 2'-GMP research include:

The discovery of cyclic nucleotides: The identification of cyclic adenosine (B11128) monophosphate (cAMP) and later cyclic guanosine monophosphate (cGMP) in the mid-20th century opened a new field of cellular signaling. wikipedia.orgwikiwand.com This spurred investigation into all forms of cyclic nucleotides and their related metabolites.

Enzyme-Substrate Studies: Early research characterized 2'-GMP as a potent inhibitor of specific enzymes, notably Ribonuclease T1 (RNase T1). nih.govebi.ac.uk Crystallographic studies of RNase T1 complexed with 2'-GMP provided foundational insights into enzyme-nucleotide interactions and specificity. ebi.ac.uknih.gov

Identification of 2',3'-cGMP: More recent research has established the physiological existence of another cyclic isomer, guanosine-2',3'-cyclic monophosphate (2',3'-cGMP), which is primarily formed during RNA degradation. nih.gov It was discovered that 2',3'-cGMP is metabolized into a mixture of 2'-GMP and 3'-GMP, identifying a significant endogenous pathway for 2'-GMP formation. nih.govmybiosource.com

Significance of 2'-GMP in Biological Systems Research

The significance of 2'-GMP in research stems from its unique origin and interactions, which distinguish it from the more abundant 5'-GMP. It serves as a key metabolite in specific biochemical pathways and as a tool for studying enzymatic processes. 2'-GMP is primarily recognized as a product of the enzymatic hydrolysis of guanosine-2',3'-cyclic monophosphate (2',3'-cGMP) by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase. nih.govmybiosource.com Furthermore, its role as an inhibitor of enzymes like RNase T1 makes it a valuable compound in biochemical and structural biology research. nih.govebi.ac.uk The recent identification of a "2',3'-cGMP-guanosine pathway" suggests that 2'-GMP is an intermediate in a process that produces guanosine, a compound with known tissue-protective and anti-inflammatory properties. nih.gov

The position of the phosphate group on the ribose sugar dictates the chemical properties and biological roles of the guanosine monophosphate isomers.

Guanosine-5'-monophosphate (B10773721) (5'-GMP): This is the most prevalent and functionally diverse isomer. It serves as a direct monomer for RNA synthesis and is the product of de novo purine synthesis. biologyonline.com 5'-GMP is a critical metabolic hub, being phosphorylated to GDP and GTP, which are essential for signal transduction and energy transfer. cymitquimica.com It is also the degradation product of the second messenger 3',5'-cGMP. wikipedia.org

Guanosine-3'-monophosphate (3'-GMP): Like 2'-GMP, this isomer is primarily a product of RNA hydrolysis. stanford.edu Base-catalyzed cleavage of RNA produces an approximately equal mixture of 2'- and 3'-monophosphate nucleotides. stanford.edu It also arises from the breakdown of 2',3'-cGMP. nih.gov Research has shown that 3'-GMP can bind to enzymes like RNase T1, and its binding conformation can differ from that of 2'-GMP. ebi.ac.uk

This compound (2'-GMP): This isomer is distinguished by its formation from 2',3'-cGMP and its role as an intermediate in the pathway leading to guanosine. nih.gov Its distinct structure allows it to act as a specific inhibitor for certain ribonucleases, which has been exploited in research to understand enzyme mechanisms. nih.govebi.ac.uk

Table 1: Comparison of Guanosine Monophosphate Isomers

Feature This compound (2'-GMP) Guanosine-3'-monophosphate (3'-GMP) Guanosine-5'-monophosphate (5'-GMP)
Structure Phosphate group at the 2' position of the ribose sugar. nih.gov Phosphate group at the 3' position of the ribose sugar. libretexts.org Phosphate group at the 5' position of the ribose sugar. cymitquimica.com
Primary Formation Hydrolysis of 2',3'-cGMP; RNA degradation. nih.govmybiosource.com Hydrolysis of 2',3'-cGMP; RNA degradation. stanford.edunih.gov De novo synthesis; Salvage pathways; Degradation of 3',5'-cGMP. nih.govwikipedia.orgwikipedia.org

| Key Research Role | Ribonuclease T1 inhibitor; Intermediate in the 2',3'-cGMP-guanosine pathway. nih.govnih.gov | Product of RNA hydrolysis; Used in comparative enzyme binding studies. stanford.eduebi.ac.uk | Monomer in RNA synthesis; Precursor to GDP/GTP; Product of cGMP signaling. cymitquimica.combiologyonline.com |

The relationship between 2'-GMP and cyclic GMP is complex, as there are multiple cyclic isomers.

Guanosine 3',5'-monophosphate (3',5'-cGMP): This is the well-known second messenger, commonly referred to as cGMP. It is synthesized from GTP by guanylate cyclases and plays a vital role in processes like vasodilation and phototransduction. wikipedia.orgnih.gov The relationship of 3',5'-cGMP to the GMP isomers is one of degradation; phosphodiesterases (PDEs) hydrolyze 3',5'-cGMP into 5'-GMP , not 2'-GMP. wikipedia.orgcore.ac.uk Therefore, 2'-GMP is not a direct product of the canonical cGMP signaling pathway.

Guanosine 2',3'-monophosphate (2',3'-cGMP): This is a positional isomer of 3',5'-cGMP. Unlike the second messenger, 2',3'-cGMP is not synthesized from GTP but is instead a product of RNA degradation, formed when tissue injury triggers RNA breakdown. nih.gov Research has shown that 2',3'-cGMP is metabolized by specific phosphodiesterases into both 2'-GMP and 3'-GMP. mybiosource.combiosynth.com This establishes a direct metabolic link and positions 2'-GMP as a downstream product in a distinct, non-signaling cyclic nucleotide pathway related to RNA turnover and cellular stress responses. nih.gov

Cyclic dimeric guanosine monophosphate (c-di-GMP) is a ubiquitous second messenger in bacteria, distinct from the monomeric cGMP found in eukaryotes. nih.gov

Synthesis and Degradation: c-di-GMP is synthesized from two molecules of GTP by enzymes called diguanylate cyclases (DGCs). mdpi.com It is degraded by specific phosphodiesterases (PDEs) into a linear intermediate (pGpG) and ultimately into two molecules of 5'-GMP . pnas.orgscientificarchives.com

Research Context: There is no direct metabolic pathway linking c-di-GMP to 2'-GMP. The research fields are also largely separate. C-di-GMP research focuses on its role in regulating bacterial processes such as biofilm formation, motility, and virulence. pnas.orgukrbiochemjournal.org In contrast, 2'-GMP research is primarily concerned with RNA metabolism, enzyme kinetics, and its potential role in tissue protection in eukaryotes. nih.govebi.ac.uk The only commonality is that both pathways ultimately involve a guanosine monophosphate isomer, but the specific isomer and the biological context are different.

Table 2: Overview of Guanosine-based Cyclic Nucleotides and their Relation to 2'-GMP

Cyclic Nucleotide Guanosine 3',5'-monophosphate (3',5'-cGMP) Guanosine 2',3'-monophosphate (2',3'-cGMP) Cyclic Dimeric Guanosine Monophosphate (c-di-GMP)
Primary Role Second messenger in eukaryotes (e.g., vasodilation). wikipedia.orgnih.gov Product of RNA degradation in eukaryotes. nih.gov Second messenger in bacteria (e.g., biofilm formation). nih.govpnas.org
Synthesis From GTP by guanylate cyclase. wikipedia.org From RNA degradation. nih.gov From 2x GTP by diguanylate cyclase. mdpi.com
Degradation Product 5'-GMP. wikipedia.orgcore.ac.uk 2'-GMP and 3'-GMP. nih.govmybiosource.com Two molecules of 5'-GMP (via pGpG). pnas.orgscientificarchives.com

| Direct Relationship to 2'-GMP | No | Yes (precursor) | No |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N5O8P B1144118 Guanosine-2'-monophosphate CAS No. 130-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIFIAZWCCBCGE-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2
Record name 2′-GMP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Guanylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine-2'-monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01937
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name C.I. Reactive Red 31
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Blue 165
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Direct Blue 244
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Disperse Blue 108
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Reactive Red 31
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Reactive Red 49
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Reactive Red 55
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Solvent Blue 70
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.245
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Reactive Red 15
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Reactive Red 16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Guanosine 2'-monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Ii. Metabolic Pathways and Biosynthesis of 2 Gmp

De Novo Synthesis Pathways relevant to Guanosine (B1672433) Monophosphate Precursors

The de novo synthesis of purine (B94841) nucleotides is a fundamental and highly conserved metabolic pathway. This process begins with simple precursor molecules and culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a common precursor for both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). nih.govmdpi.com

The synthesis of GMP from IMP involves a two-step enzymatic process:

IMP Dehydrogenase (IMPDH): This enzyme catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). wikipedia.org

GMP Synthase (GMPS): XMP is then converted to GMP through the action of GMP synthase. This enzyme utilizes glutamine as a nitrogen donor and requires ATP for energy. mdpi.comwikipedia.org

The regulation of this pathway is tightly controlled, with adenine (B156593) nucleotides playing a significant role in inducing the synthesis of the enzymes involved in GMP production. nih.gov

Table 1: Key Enzymes in the De Novo Synthesis of GMP Precursors

EnzymeSubstrateProductFunction
IMP Dehydrogenase (IMPDH)Inosine Monophosphate (IMP)Xanthosine Monophosphate (XMP)Catalyzes the oxidation of IMP. wikipedia.org
GMP Synthase (GMPS)Xanthosine Monophosphate (XMP)Guanosine Monophosphate (GMP)Catalyzes the amination of XMP. mdpi.comwikipedia.org

Salvage Pathways involving Guanosine and related Nucleosides

In addition to de novo synthesis, cells can recycle pre-existing purine bases and nucleosides through salvage pathways. This is a more energy-efficient method of producing nucleotides. The key enzyme in the guanine (B1146940) salvage pathway is Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . This enzyme catalyzes the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to guanine, directly forming guanosine monophosphate.

Guanosine itself can also be salvaged. It can be phosphorylated to GMP, a reaction that is a critical part of nucleotide metabolism. drugbank.com

Phosphorylation Mechanisms for Guanosine to Guanosine Monophosphate

The conversion of the nucleoside guanosine to its monophosphate form is a crucial step for its incorporation into nucleic acids or for its role in cellular signaling. This phosphorylation can occur through enzymatic and potentially non-enzymatic mechanisms.

Nucleoside kinases are the primary enzymes responsible for phosphorylating nucleosides. Specific kinases can catalyze the transfer of a phosphate (B84403) group from a donor, typically ATP, to guanosine to form guanosine monophosphate. This enzymatic activity is fundamental for maintaining the cellular pool of guanine nucleotides. drugbank.com

Research into the origins of life and prebiotic chemistry often explores non-enzymatic mechanisms for the formation of essential biomolecules. While specific studies on the non-enzymatic phosphorylation of guanosine to form 2'-GMP are not prominent, the general principles of non-enzymatic phosphorylation of nucleosides have been investigated in various model systems. These studies are crucial for understanding how nucleotides may have formed in the absence of biological catalysts.

Catabolism and Degradation of Guanosine Monophosphate

The breakdown of guanosine monophosphate is a critical process for maintaining nucleotide homeostasis and for the excretion of excess nitrogen.

The catabolism of GMP can proceed through several steps. In some organisms, GMP can be dephosphorylated to guanosine. nih.gov Subsequently, guanosine can be deaminated by guanosine deaminase to form xanthosine. nih.gov This pathway represents an alternative to the deamination of the free base guanine. Research in Arabidopsis thaliana has shown that xanthosine is exclusively generated through the deamination of guanosine, highlighting the importance of this specific catabolic route in plants. nih.gov

The degradation of cyclic GMP (cGMP) to 5'-GMP is carried out by phosphodiesterases. wikipedia.orgnih.gov This is a key step in terminating cGMP-mediated signaling.

Role of Phosphodiesterases in Guanosine Monophosphate-related Metabolism

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in cellular signal transduction by hydrolyzing the phosphodiester bonds of cyclic nucleotides. While the most extensively studied PDEs regulate the levels of the second messengers 3',5'-cyclic adenosine monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP), a distinct class of phosphodiesterases is involved in the metabolism of 2'-mononucleotides. nih.govmdpi.com

The primary enzyme implicated in the direct production of Guanosine-2'-monophosphate (2'-GMP) is 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) . nih.govmdpi.com Unlike the PDEs that degrade 3',5'-cGMP to guanosine-5'-monophosphate (B10773721) (5'-GMP), CNPase specifically catalyzes the hydrolysis of the 3'-phosphoester bond of 2',3'-cyclic nucleotides. nih.gov This enzymatic action results in the formation of the corresponding 2'-nucleoside monophosphate. nih.govmdpi.com

The metabolic reaction involving guanosine derivatives is as follows: Guanosine 2',3'-cyclic monophosphate + H₂O → this compound

CNPase is abundantly expressed in the central nervous system of vertebrates, where it constitutes a significant portion of the total myelin protein. wikipedia.org However, its presence is not restricted to myelinated cells; it has also been identified in various other cell types and subcellular compartments, including mitochondria. nih.govmdpi.com Although the precise physiological substrate of CNPase in vivo is still a subject of investigation, its catalytic activity of producing 2'-nucleotides from 2',3'-cyclic precursors is well-established through in vitro studies. mdpi.com

The function of CNPase highlights a specific metabolic pathway where a phosphodiesterase is directly responsible for the generation of 2'-GMP. This is distinct from the metabolic pathways of the more common 5'-GMP, which is produced from the hydrolysis of 3',5'-cGMP by other families of phosphodiesterases (e.g., PDE1, PDE2, PDE5, PDE6, PDE9, PDE10, and PDE11). wikipedia.org

Detailed research findings on the key phosphodiesterase involved in 2'-GMP metabolism are summarized in the table below.

EnzymeAbbreviationSubstrateProductPrimary Location
2',3'-cyclic nucleotide 3'-phosphodiesteraseCNPaseGuanosine 2',3'-cyclic monophosphateThis compoundCentral Nervous System (Myelin), Mitochondria

This specific role of CNPase underscores the diversity within the phosphodiesterase superfamily and delineates a distinct metabolic route for the synthesis of 2'-isomers of guanosine monophosphate, separating it from the well-documented signaling pathways involving 3',5'-cyclic GMP.

Iii. Molecular Mechanisms and Cellular Roles of 2 Gmp

Role in Nucleic Acid Synthesis and Metabolism Research

Research into guanosine (B1672433) monophosphates illuminates the intricate balance of nucleotide pools required for the synthesis and maintenance of genetic material.

While Guanosine-5'-monophosphate (B10773721) (GMP) is the form directly incorporated into growing RNA chains during transcription, the study of other GMP isomers, including 2'-GMP, is critical for understanding RNA metabolism and degradation. wikipedia.org Recent research has identified an alternative pathway involving 2',3'-cyclic GMP (2',3'-cGMP), which is metabolized into both 2'-GMP and 3'-GMP. nih.gov

The enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) is responsible for converting 2',3'-cGMP into 2'-GMP. The physiological existence of this pathway was demonstrated in studies using CNPase knockout mice (CNPase−/−). In these animals, urinary levels of 2'-GMP were drastically reduced, while levels of 3'-GMP were significantly increased, indicating that in the absence of CNPase, the metabolism of 2',3'-cGMP is shunted towards the production of 3'-GMP. nih.gov These findings confirm that 2'-GMP is a naturally occurring metabolite in pathways related to RNA turnover.

Table 1: Relative Urinary Nucleotide Levels in CNPase Knockout Mice

Nucleotide Change in CNPase−/− Mice vs. Wild Type Implication
2',3'-cGMP ▲ 147% Increase Reduced metabolism by CNPase. nih.gov
2'-GMP ▼ 83% Reduction Demonstrates CNPase is the primary source of 2'-GMP from 2',3'-cGMP. nih.gov
3'-GMP ▲ 261% Increase Shunting of 2',3'-cGMP metabolism to alternative pathways. nih.gov

Guanosine monophosphate contributes to the synthesis of DNA, but not directly. For incorporation into DNA, the ribose sugar of GMP must first be converted to deoxyribose, forming deoxyguanosine monophosphate (dGMP). This dGMP is then phosphorylated to deoxyguanosine triphosphate (dGTP), one of the four essential precursors for DNA replication.

Research has shown that the pools of the four deoxyribonucleoside triphosphates (dNTPs) are often asymmetric. Specifically, dGTP is typically underrepresented, constituting only 5-10% of the total dNTP pool. nih.gov Studies using in vitro DNA replication assays have investigated whether this natural imbalance affects the fidelity of DNA synthesis. Findings indicate that replicating DNA with dNTP concentrations mimicking those in human cell nuclei does not significantly decrease accuracy compared to replication with equimolar concentrations. However, the specific patterns of mispairing events that lead to mutations are altered, with an excess of any single dNTP being more mutagenic than a corresponding deficiency. nih.gov

Guanosine Monophosphate as a Signaling Molecule or Precursor in Specific Pathways

Beyond its role in nucleic acid metabolism, GMP is a critical component of cellular signaling, primarily as the precursor to and degradation product of the second messenger cyclic guanosine monophosphate (cGMP).

The concentration of guanosine monophosphates is tightly linked to the termination of signaling cascades. The second messenger 3',5'-cyclic GMP (cGMP) is responsible for a wide array of physiological effects, including smooth muscle relaxation and regulation of ion channels. wikipedia.orgnih.gov The signals initiated by cGMP are terminated by a class of enzymes known as phosphodiesterases (PDEs), which hydrolyze the cyclic phosphodiester bond in cGMP to produce Guanosine-5'-monophosphate (5'-GMP). wikipedia.orgbioone.org This conversion of the active signaling molecule (cGMP) into an inactive form (5'-GMP) is a crucial step in regulating the duration and intensity of the signal, ensuring that cellular responses are appropriately controlled. bioone.org

While GMP itself is not the direct precursor to cGMP, it is a foundational molecule in the synthesis pathway. GMP is phosphorylated to guanosine diphosphate (B83284) (GDP) and subsequently to guanosine triphosphate (GTP). This GTP serves as the direct substrate for the synthesis of cGMP. wikipedia.orgpressbooks.pub Therefore, the cellular pool of GMP is essential for maintaining the supply of GTP needed for cGMP production and signaling.

The conversion of GTP to cGMP is catalyzed by the enzyme guanylate cyclase (GC). wikipedia.org This enzyme exists in two major forms, which are activated by different signals, allowing for precise control over cGMP production in various cellular contexts. pressbooks.pub

Soluble Guanylate Cyclase (sGC): Found in the cytoplasm, sGC is a primary receptor for the gaseous signaling molecule nitric oxide (NO). pressbooks.pubnih.gov When NO binds to the heme group of sGC, the enzyme's catalytic activity is dramatically increased, leading to a rapid synthesis of cGMP. pressbooks.pub This NO-sGC-cGMP pathway is fundamental to processes like vasodilation. researchgate.net

Particulate Guanylate Cyclase (pGC): These are transmembrane receptors that are activated by the binding of peptide hormones, such as atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). wikipedia.orgresearchgate.net Upon hormone binding to the extracellular domain, the intracellular catalytic domain is activated to produce cGMP. pressbooks.pub

Research comparing normal and transformed cells has shown significant differences in GC activity. For instance, in studies with cultured fibroblasts, guanylate cyclase activity was found to be low during logarithmic growth but increased as cells became confluent. In contrast, virally transformed cells consistently showed greatly diminished or undetectable guanylate cyclase activity, suggesting a link between cGMP signaling and the regulation of cell growth. nih.gov

Table 2: Comparison of Guanylate Cyclase (GC) Isoforms

Feature Soluble Guanylate Cyclase (sGC) Particulate Guanylate Cyclase (pGC)
Location Cytosol pressbooks.pub Cell Membrane pressbooks.pub
Activators Nitric Oxide (NO) pressbooks.pubnih.gov Natriuretic Peptides (e.g., ANP, CNP) wikipedia.orgresearchgate.net
Structure Heterodimer with a heme group wikipedia.org Transmembrane receptor with an intracellular catalytic domain pressbooks.pub
Primary Function Mediates NO-dependent signaling (e.g., vasodilation) researchgate.net Mediates peptide hormone signaling (e.g., water/electrolyte balance) pressbooks.pub

Precursor for cGMP Signaling Pathway Research

cGMP-dependent Protein Kinase Activation Mechanisms

Guanosine-3',5'-cyclic monophosphate (cGMP) acts as a crucial second messenger by activating cGMP-dependent protein kinase (PKG), a serine/threonine-specific protein kinase. wikipedia.org The activation of PKG is a complex process involving conformational changes induced by the binding of cGMP, as well as autophosphorylation.

Each subunit of the PKG homodimer possesses a regulatory domain and a catalytic domain. wikipedia.orgpnas.org The regulatory domain contains two distinct cGMP-binding sites, a high-affinity site and a low-affinity site. pnas.org In the absence of cGMP, the N-terminal region of the regulatory domain acts as an autoinhibitory domain, binding to the catalytic cleft and suppressing the kinase activity. wikipedia.orgpnas.org

The binding of cGMP to these sites on the regulatory domain triggers a significant conformational change in the PKG enzyme. wikipedia.org This change relieves the inhibition of the catalytic core, allowing the kinase to phosphorylate its substrate proteins. wikipedia.org Full activation of a PKG monomer is achieved by the binding of two cGMP molecules. pnas.org While cGMP binding is the primary activation mechanism, activation can also be accomplished through autophosphorylation within the autoinhibitory domain. pnas.org Given that cGMP binding stimulates this autophosphorylation, it is likely that the cellular activation of PKG involves a concerted action of both cGMP binding and autophosphorylation. pnas.org

Different isoforms of PKG exhibit varying sensitivities to cGMP. For instance, the PKG-Iβ isoform is activated at approximately 10-fold higher cGMP concentrations than the PKG-Iα isoform. wikipedia.org

PKG Activation Step Description
Inactive State The autoinhibitory domain of the regulatory domain is bound to the catalytic cleft, preventing substrate phosphorylation.
cGMP Binding Two molecules of cGMP bind to the high-affinity and low-affinity sites on the regulatory domain of each PKG monomer.
Conformational Change cGMP binding induces a conformational change that releases the autoinhibitory domain from the catalytic cleft.
Autophosphorylation cGMP binding stimulates the autophosphorylation of the autoinhibitory domain, further promoting activation.
Active State The catalytic domain is now accessible to its substrates, leading to the phosphorylation of target proteins.
Regulation of Ion Channels and other Downstream Effectors via cGMP

Once activated, cGMP-dependent protein kinase (PKG) phosphorylates a multitude of downstream effector proteins, thereby modulating a wide array of cellular processes. A significant role of the cGMP-PKG signaling pathway is the regulation of ion channel activity and calcium homeostasis. cusabio.comnih.gov

In smooth muscle cells, PKG activation leads to the opening of calcium-activated potassium channels. This results in hyperpolarization of the cell membrane and subsequent muscle relaxation. wikipedia.org Furthermore, PKG can inhibit the activity of phospholipase C, which in turn reduces the release of calcium ions from intracellular stores. wikipedia.org The cGMP-PKG pathway also influences calcium levels by phosphorylating phospholamban on the sarcoplasmic reticulum. This phosphorylation relieves the inhibition of Ca2+-ATPase, leading to the sequestration of Ca2+ into the sarcoplasmic reticulum and a decrease in cytosolic calcium levels. cusabio.com

The cGMP/PKG signaling cascade has been shown to regulate endoplasmic reticulum (ER) calcium channels. Studies have demonstrated that elevated cGMP/PKG signaling can induce the expression and activity of the inositol (B14025) 1,4,5-trisphosphate receptor 1 (IP3R1) and the ryanodine (B192298) receptor 2 (RyR2), contributing to dysregulation of ER calcium homeostasis. arvojournals.org

Beyond direct ion channel regulation, PKG can influence other signaling pathways. For example, in some animal smooth muscle cells, PKG can phosphorylate and enhance the activity of Regulator of G-protein Signaling (RGS) proteins, which act as GTPase-activating proteins for Gα subunits, thereby modulating G-protein coupled receptor signaling. mdpi.com

Effector Mechanism of Regulation by cGMP/PKG Cellular Outcome
Calcium-activated potassium channels Direct phosphorylation and activation by PKG. wikipedia.orgHyperpolarization and smooth muscle relaxation. wikipedia.org
Phospholipase C Inhibition of agonist activity by PKG. wikipedia.orgReduced release of stored intracellular calcium. wikipedia.org
Phospholamban Phosphorylation by PKG, leading to activation of Ca2+-ATPase. cusabio.comSequestration of calcium into the sarcoplasmic reticulum. cusabio.com
IP3R1 and RyR2 Increased expression and activity induced by elevated cGMP/PKG signaling. arvojournals.orgDysregulation of endoplasmic reticulum calcium homeostasis. arvojournals.org
RGS Proteins Phosphorylation by PKG, enhancing their GTPase activity. mdpi.comAmplified inhibition of GPCR signaling. mdpi.com

Involvement in Cyclic Dimeric GMP (c-di-GMP) Signaling in Bacteria

Cyclic dimeric guanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a pivotal role in regulating the transition between motile and sessile lifestyles, including biofilm formation, as well as virulence and cell cycle progression. nih.govasm.orgnih.gov The intracellular concentration of c-di-GMP is tightly controlled by the coordinated activities of enzymes that synthesize and degrade this signaling molecule. nih.gov

Synthesis by Diguanylate Cyclases

The synthesis of c-di-GMP is catalyzed by a large and diverse family of enzymes known as diguanylate cyclases (DGCs). nih.govoup.com These proteins contain a conserved GGDEF domain, named after a highly conserved amino acid motif (Gly-Gly-Asp-Glu-Phe). nih.govpnas.org DGCs utilize two molecules of guanosine triphosphate (GTP) as a substrate to produce one molecule of c-di-GMP. oup.com

Many DGCs are multi-domain proteins that also contain N-terminal sensory domains. These domains allow the DGCs to perceive a wide range of environmental and cellular signals, such as light, oxygen, and nitric oxide, thereby modulating their enzymatic activity in response to specific stimuli. asm.org This integration of sensory input with enzymatic output allows bacteria to fine-tune their c-di-GMP levels and, consequently, their behavior in response to changing conditions.

Degradation by Phosphodiesterases

The degradation of c-di-GMP is carried out by phosphodiesterases (PDEs), which hydrolyze the cyclic dinucleotide. nih.gov There are two main families of c-di-GMP-specific PDEs, distinguished by their conserved catalytic domains: the EAL domain-containing proteins and the HD-GYP domain-containing proteins. nih.govnih.gov

EAL domain phosphodiesterases, the more prevalent of the two, cleave c-di-GMP into a linear dinucleotide, 5'-phosphoguanylyl-(3',5')-guanosine (pGpG). nih.govnih.gov This pGpG is then further hydrolyzed into two molecules of guanosine monophosphate (GMP) by other enzymes, such as oligoribonucleases. nih.gov The catalytic activity of EAL domains is dependent on the presence of metal ions, typically Mg2+ or Mn2+. nih.govnih.gov

HD-GYP domain phosphodiesterases, on the other hand, are capable of hydrolyzing c-di-GMP directly into two molecules of GMP. nih.govasm.org These enzymes are also metal-dependent, often utilizing iron for their catalytic activity. asm.org

Enzyme Family Domain Function Substrate Product(s)
Diguanylate Cyclases GGDEFSynthesis of c-di-GMP2 x GTPc-di-GMP
Phosphodiesterases EALDegradation of c-di-GMPc-di-GMPpGpG
Phosphodiesterases HD-GYPDegradation of c-di-GMPc-di-GMP2 x GMP
Downstream Effectors and Regulatory Functions (e.g., biofilm formation, motility, virulence)

Elevated intracellular levels of c-di-GMP generally promote a sessile, community-based lifestyle, characterized by biofilm formation, and often correlate with reduced motility and, in some cases, altered virulence. asm.orgnih.govresearchgate.net c-di-GMP exerts its regulatory effects by binding to a diverse array of downstream effector molecules, which can be proteins or RNA riboswitches. nih.gov

One of the most well-characterized classes of c-di-GMP protein effectors are those containing a PilZ domain. nih.govwordpress.com Binding of c-di-GMP to the PilZ domain induces a conformational change in the protein, leading to the modulation of its activity or its interaction with other proteins. nih.gov For example, in some bacteria, a PilZ domain-containing protein, upon binding c-di-GMP, interacts with the flagellar motor to inhibit motility. asm.org

c-di-GMP also regulates the production of exopolysaccharides, which are key components of the biofilm matrix. nih.gov In Pseudomonas aeruginosa, for instance, high levels of c-di-GMP stimulate the production of the Pel and Psl exopolysaccharides, contributing to biofilm formation. asm.org

The regulation of virulence by c-di-GMP is complex and can vary between different bacterial species. nih.gov In some pathogens, high c-di-GMP levels are associated with increased virulence factor expression, while in others, the opposite is true. nih.govwordpress.com This highlights the intricate and context-dependent nature of c-di-GMP signaling in bacterial pathogenesis.

Regulatory Function Effect of High c-di-GMP Example of Effector/Mechanism
Biofilm Formation PromotesStimulation of exopolysaccharide synthesis. nih.govasm.org
Motility InhibitsBinding to PilZ domain proteins that interact with the flagellar motor. asm.orgnih.gov
Virulence VariesRegulation of virulence factor expression. nih.govwordpress.com

Regulation of Gene Expression Studies involving Guanosine Monophosphate

Guanosine monophosphate, particularly in its cyclic form (cGMP), plays a significant role in the regulation of gene expression in a variety of cell types. ahajournals.orgahajournals.org The effects of cGMP on gene expression can be both positive and negative and occur at both the transcriptional and post-transcriptional levels. ahajournals.org

The primary mediator of cGMP's effects on gene expression is PKG. ahajournals.org Activated PKG can phosphorylate various transcription factors, thereby altering their ability to bind to DNA and regulate the transcription of target genes. ahajournals.org One such transcription factor is the cAMP-response element binding protein (CREB). PKG can directly phosphorylate CREB, leading to the activation of genes containing cAMP response elements in their promoters. ahajournals.org

The influence of cGMP on gene expression can also be indirect, occurring through the modulation of other signaling pathways. ahajournals.org For example, cGMP can influence the activity of mitogen-activated protein kinase (MAPK) pathways, which in turn regulate a host of transcription factors. ahajournals.orgahajournals.org

Furthermore, cGMP has been shown to regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. researchgate.net For instance, in vascular smooth muscle cells, cGMP has an anti-proliferative effect, which is mediated in part by the induction of MAP kinase phosphatase-1 (MKP-1), an enzyme that dephosphorylates and inactivates MAP kinases. ahajournals.org

In the context of the nervous system, the cGMP signaling pathway is involved in neuroplasticity and neuronal function by influencing gene expression. wikipedia.org

Transcription Factor/Pathway Regulation by cGMP/PKG Outcome
CREB Direct phosphorylation by PKG. ahajournals.orgActivation of gene transcription. ahajournals.org
MAPK Pathways Indirect modulation. ahajournals.orgahajournals.orgRegulation of various downstream transcription factors. ahajournals.orgahajournals.org
MKP-1 Increased mRNA expression. ahajournals.orgInhibition of cell proliferation. ahajournals.org

Guanosine Monophosphate in Metabolic Regulation and Energy Transfer Studies

Guanosine-2'-monophosphate (2'-GMP) is not a central player in high-energy transfer cycles like adenosine (B11128) triphosphate (ATP). Instead, its primary role in metabolic regulation is linked to its position as an intermediate in the purine (B94841) salvage pathway. This pathway is a critical component of nucleotide metabolism, allowing cells to recycle pre-existing purine bases and nucleosides, thereby conserving the significant energy resources required for de novo (from scratch) synthesis. pediaa.comdifferencebetween.com

The formation of 2'-GMP typically occurs through the breakdown of ribonucleic acid (RNA). nih.gov During RNA catabolism, intermediate products like guanosine 2',3'-cyclic monophosphate (2',3'-cGMP) are generated, which are then hydrolyzed to form a mixture of 2'-GMP and 3'-GMP. nih.gov These monophosphates are subsequently dephosphorylated to yield the nucleoside guanosine. nih.gov This salvaged guanosine can then be re-phosphorylated to re-enter the guanosine nucleotide pool, or it can be further broken down.

The key metabolic and energetic significance of this process lies in its efficiency. The de novo synthesis of a single purine nucleotide is an intricate and energetically demanding process. youtube.com In contrast, the salvage pathway provides a metabolically economical shortcut. pediaa.com By recycling purines from degraded RNA via intermediates like 2'-GMP, the cell bypasses the costly initial steps of purine ring construction, leading to substantial savings in ATP. youtube.comresearchgate.net This is particularly vital in tissues that have limited or no capacity for de novo synthesis and are heavily reliant on salvage pathways. differencebetween.com While both pathways contribute to maintaining the necessary purine nucleotide pools, the salvage pathway's energy-efficient nature underscores its importance in cellular homeostasis. nih.govaacrjournals.org

PathwayStarting MaterialsEnergy Cost (per purine molecule)Significance
De Novo SynthesisRibose-5-phosphate, Amino Acids, CO₂, etc. differencebetween.comHigh (consumes multiple ATP molecules) youtube.comresearchgate.netBuilds purines from basic precursors; essential for initial nucleotide pool generation.
Salvage PathwayPre-formed purine bases/nucleosides (e.g., from RNA degradation via 2'-GMP) differencebetween.comLow (significantly less ATP consumed than de novo) pediaa.comresearchgate.netRecycles purines, conserving cellular energy; critical in specific tissues. differencebetween.com

Guanosine Monophosphate in Cellular Stress Response Mechanisms

This compound (2'-GMP) emerges as a key intermediate in a specific biochemical pathway activated during cellular stress, particularly in response to physical injury. nih.gov Various stressors, such as tissue wounding, trigger the degradation of cellular RNA. nih.govnih.govtandfonline.com This process does not immediately yield monophosphates but rather generates 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), including 2',3'-cGMP, as primary breakdown products. nih.govkpfu.ru

Research has demonstrated a significant and rapid accumulation of these non-canonical cyclic nucleotides following stress. For instance, studies in the plant Arabidopsis thaliana have shown that wounding stress leads to a substantial—approximately five-fold—increase in the concentration of 2',3'-cGMP in leaf tissue. nih.gov This upregulation of 2',3'-cGMP is a direct consequence of RNA catabolism initiated by the stress event. nih.gov

Once formed, 2',3'-cGMP is metabolized by phosphodiesterases into its corresponding linear monophosphates, 2'-GMP and 3'-GMP. nih.gov These molecules represent a transitional step in the pathway. The ultimate product of this cascade is the nucleoside guanosine, which is generated by the dephosphorylation of 2'-GMP and 3'-GMP. nih.gov Guanosine is recognized as a crucial tissue-protective compound, exhibiting neuroprotective and renoprotective properties. nih.gov Therefore, the stress-induced production of 2'-GMP is an integral part of the "2',3'-cGMP-guanosine pathway," a defensive mechanism that converts the byproducts of RNA damage into a beneficial, protective agent. nih.gov This pathway may act in concert with a parallel adenosine-producing pathway to provide robust organ and cell protection following injury. nih.gov

Organism/ModelStress TypeObserved Molecular ChangeReference
Plants (Arabidopsis thaliana)Wounding~5-fold up-regulation of 2',3'-cGMP (precursor to 2'-GMP). nih.gov nih.gov
Mammalian and Plant CellsTissue Injury / WoundingIncreased levels of 2',3'-cNMPs from RNA degradation. nih.govnih.govtandfonline.com nih.govnih.govtandfonline.com
Bacterial Cells (E. coli, Salmonella enterica)Cellular StressProduction of 2',3'-cNMPs via RNA degradation by RNase I. tandfonline.com tandfonline.com

Iv. Enzymology and Biomolecular Interactions of 2 Gmp

Ribonuclease T1 (RNase T1) Interaction with 2'-GMP

Ribonuclease T1 (RNase T1), an endonuclease from Aspergillus oryzae, is renowned for its high specificity in cleaving single-stranded RNA at the 3'-end of guanosine (B1672433) residues. nih.gov The compound 2'-GMP acts as a potent inhibitor of this reaction and has been instrumental in elucidating the geometry of the enzyme's active site and the molecular basis of its guanosine recognition. nih.gov

The interaction between RNase T1 and 2'-GMP is a cornerstone for understanding the enzyme's stringent specificity for guanine (B1146940) bases. X-ray crystallography studies of the RNase T1-2'-GMP complex have provided a detailed map of the binding site. The binding of the nucleotide is primarily facilitated by amino acid residues 38-46 of the protein. nih.gov The guanine base is recognized through a series of hydrogen bonds and a stacking interaction with the side chain of Tyr45. nih.gov Specifically, the guanine's O6 and N1H atoms form hydrogen bonds with the peptide NH and C=O groups of the enzyme's backbone. nih.gov

In the complex, 2'-GMP adopts a syn-conformation with a C2'-endo sugar pucker. nih.gov Molecular dynamics simulations have further refined this understanding, showing that the presence of water molecules in the active site is crucial for maintaining the interactions observed in the crystal structure, including the hydrogen bonds responsible for enzyme-inhibitor recognition. nih.gov

Interacting Residue (RNase T1)Role in 2'-GMP Binding
Tyr42 - Tyr45 Recognition of the guanine base. nih.gov
Tyr45 Stacking interaction with the guanine base. nih.gov
His40, Glu58, Arg77, His92 Catalytically active residues located in the binding site. nih.gov
Residues 38-46 Primary region for nucleotide binding. nih.gov

The binding of 2'-GMP to RNase T1 induces distinct conformational changes in the enzyme. Molecular dynamics simulations reveal a "closing" of the active site upon 2'-GMP binding. nih.gov This conformational shift is accompanied by a reduction in the mobility of the active site residues, indicating a more ordered and stable complex. nih.gov

The presence of 2'-GMP also influences the dynamics of residues distant from the active site. For instance, the motion of Trp-59 is altered upon inhibitor binding, suggesting that structural changes are transmitted from the active site through the protein matrix. nih.gov Furthermore, the binding of 2'-GMP affects the motion of Tyr-45, which is thought to create a hydrophobic environment that enhances the specificity of the protein-nucleic acid interaction. nih.gov

As a competitive inhibitor, 2'-GMP provides a static picture of the substrate bound in the active site, which is invaluable for deducing the catalytic mechanism of RNase T1. The geometry of the active site in the RNase T1-2'-GMP complex is consistent with a mechanism of phosphodiester hydrolysis involving a transesterification step. nih.gov In this proposed mechanism, His40 and/or Glu58 act as a general base, abstracting a proton from the 2'-hydroxyl group of the ribose. nih.govresearchgate.net Subsequently, His92 acts as a general acid, donating a proton to the leaving 5'-hydroxyl group. nih.govresearchgate.net The catalytically essential residues His40, Glu58, Arg77, and His92 are all strategically located within the major β-sheet of the enzyme, providing a structurally stable environment for catalysis. nih.gov

Molecular dynamics simulations have provided further support for this mechanism, showing that the sidechain of His92 forms a direct hydrogen bond with the phosphate (B84403) group of 2'-GMP in the presence of water, a key interaction for catalysis. nih.gov

Interactions with Other Nucleases (e.g., RNase Sa)

The interaction of 2'-GMP is not limited to RNase T1. It also serves as an inhibitor for other guanine-specific ribonucleases, such as RNase Sa from Streptomyces aureofaciens. The crystal structure of the RNase Sa-2'-GMP complex has been determined, revealing the basis for its guanine specificity. nih.gov

In the RNase Sa-2'-GMP complex, the guanine base is stabilized through hydrogen bonds and stacking interactions within the active site, similar to what is observed in RNase T1. xray.cz However, the specific residues involved in these interactions differ between the two enzymes, reflecting their distinct evolutionary origins. The binding of 2'-GMP to RNase Sa confirms the structural basis for its guanine specificity, although the precise roles of the catalytic residues are still under investigation. nih.gov

A comparison of the active sites of RNase Sa and a related enzyme, RNase Sa2, complexed with 3'-GMP, revealed that a key difference lies in a single amino acid residue (Gln32 in RNase Sa versus Arg34 in RNase Sa2) that affects phosphate group binding and may explain the lower catalytic efficiency of RNase Sa2. xray.cz

Guanylate Kinase (GMP Kinase) Activity towards GMP Isomers

Guanylate kinase (GK), also known as GMP kinase, is a crucial enzyme in the purine (B94841) salvage pathway. wikipedia.org It belongs to the family of transferases and is highly conserved across prokaryotes and eukaryotes. wikipedia.org The primary and well-established function of this enzyme is to catalyze the phosphorylation of guanosine monophosphate (GMP) to guanosine diphosphate (B83284) (GDP). wikipedia.org

The phosphorylation of GMP by guanylate kinase is an ATP-dependent process. wikipedia.org The enzyme utilizes ATP as the phosphate donor to convert GMP into GDP, with ADP being the other product of the reaction. wikipedia.org This reaction is essential for recycling GMP and, indirectly, for the synthesis of GTP and cGMP. wikipedia.org The systematic name for this enzyme is ATP:GMP phosphotransferase, and it is also commonly referred to as 5'-GMP kinase, highlighting its specificity for the 5'-isomer of guanosine monophosphate. wikipedia.org While the enzyme can also act on deoxyguanosine monophosphate (dGMP), there is no evidence in the current scientific literature to suggest that Guanylate Kinase can phosphorylate 2'-GMP. expasy.org Its activity appears to be specific to the 5'-position of the ribose sugar.

Substrate Specificity for Guanosine Monophosphates

The generation of 2'-GMP is primarily linked to the activity of a specific class of enzymes known as 2',3'-cyclic nucleotide 3'-phosphodiesterases (CNPases). These enzymes exhibit a distinct substrate specificity, hydrolyzing the phosphodiester bond of 2',3'-cyclic nucleotides to yield the corresponding 2'-nucleoside monophosphate.

The enzyme's preference for purine substrates is highlighted by a significantly higher Michaelis constant (Km) for pyrimidine (B1678525) nucleotides like 2',3'-cyclic uridine (B1682114) monophosphate (2',3'-cUMP), indicating a lower affinity. researchgate.net This inherent specificity ensures that the production of 2'-GMP is a regulated process, tied to the availability of its 2',3'-cyclic precursor.

Table 1: Kinetic Parameters of Bovine Brain CNPase for a Pyrimidine Substrate

Substrate Km (mM) Vmax (µmol/min/U)
2',3'-cUMP 16 0.15

This table is based on data for a pyrimidine substrate, illustrating the lower affinity of CNPase for non-purine nucleotides. researchgate.net

Cyclic Nucleotide Phosphodiesterase (PDE) Interactions and Specificity

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes crucial for regulating the levels of the second messengers 3',5'-cyclic adenosine (B11128) monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP). Their primary role is to hydrolyze these cyclic nucleotides to their respective 5'-monophosphate forms.

The hydrolysis of 3',5'-cyclic guanosine monophosphate (cGMP) by the vast majority of characterized phosphodiesterases (PDEs) exclusively yields 5'-guanosine monophosphate (5'-GMP). nih.gov This reaction is a critical step in terminating cGMP-mediated signaling pathways. The cleavage of the 3'-phosphodiester bond in the cyclic structure results in the formation of the 5'-monophosphate.

Conversely, the formation of 2'-guanosine monophosphate (2'-GMP) arises from a different cyclic precursor, 2',3'-cyclic guanosine monophosphate (2',3'-cGMP). This hydrolysis is catalyzed by 2',3'-cyclic nucleotide 3'-phosphodiesterases (CNPases), which specifically cleave the 3'-phosphodiester bond of the 2',3'-cyclic phosphate to produce the 2'-mononucleotide. a-star.edu.sgwikipedia.org Therefore, the generation of 2'-GMP and 5'-GMP occurs through distinct enzymatic pathways acting on different cyclic guanosine monophosphate isomers.

The PDE superfamily is composed of 11 distinct families, each with multiple subtypes and splice variants, exhibiting varying substrate specificities, kinetic properties, and regulatory mechanisms. nih.gov This diversity allows for precise spatial and temporal control over cyclic nucleotide signaling.

PDEs are broadly categorized based on their substrate preference:

cAMP-specific PDEs: PDE4, PDE7, and PDE8.

cGMP-specific PDEs: PDE5, PDE6, and PDE9.

Dual-substrate PDEs: PDE1, PDE2, PDE3, PDE10, and PDE11, which can hydrolyze both cAMP and cGMP. nih.gov

The regulation of these subtypes is complex. For instance, PDE1 is stimulated by Ca²⁺/calmodulin, linking calcium and cyclic nucleotide signaling pathways. ahajournals.org PDE2 is allosterically activated by cGMP, which enhances its hydrolysis of cAMP, representing a point of cross-talk between the two signaling pathways. ahajournals.org PDE3, on the other hand, is inhibited by cGMP. ahajournals.org PDE5, a key enzyme in cardiovascular function and the target of various drugs, is highly specific for cGMP and is itself allosterically activated by cGMP binding to its regulatory GAF domains. nih.gov

While extensive research has characterized the interactions of PDEs with 3',5'-cGMP and its product 5'-GMP, there is a notable lack of specific data on the direct interaction of Guanosine-2'-monophosphate with the various PDE subtypes, either as a substrate or a regulator. The distinct metabolic pathway for 2'-GMP formation suggests that it may not play a direct role in the feedback or feedforward regulation of the mainstream 3',5'-cGMP-hydrolyzing PDEs.

Table 2: Substrate Specificity of Major PDE Families

PDE Family Primary Substrate(s) Regulation by cGMP
PDE1 cAMP and cGMP -
PDE2 cAMP and cGMP Allosteric Activation
PDE3 cAMP and cGMP Competitive Inhibition
PDE4 cAMP -
PDE5 cGMP Allosteric Activation
PDE6 cGMP -
PDE7 cAMP -
PDE8 cAMP -
PDE9 cGMP -
PDE10 cAMP and cGMP -
PDE11 cAMP and cGMP -

This table provides a general overview of the substrate specificity and regulation by cGMP for the main PDE families. nih.govahajournals.org

V. Structural Biology and Biophysical Characterization of 2 Gmp

Nuclear Magnetic Resonance (NMR) Spectroscopy of Guanosine (B1672433) Monophosphate

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing a complementary perspective to the static picture from X-ray crystallography.

NMR studies have been instrumental in determining the solution conformation of 2'-GMP, particularly when bound to enzymes. Analysis of 500-MHz NMR spectra of 2'-GMP bound to the mutant RNase T1 (Y45W) in solution has indicated that the molecule exhibits a C3'-endo type pucker for its ribose ring. rsc.org This finding is consistent with the crystal structure of this particular complex and also aligns with the solution conformation of 2'-GMP when bound to the wild-type enzyme. rsc.org

While detailed NMR data for free 2'-GMP in solution is not extensively documented in the literature, studies on the related 5'-GMP have shown that it exists in an equilibrium between different conformations, with the anti-conformation about the glycosidic bond being predominant in aqueous solution. The conformational dynamics of free 2'-GMP in solution are likely to be complex, involving an equilibrium between different ribose puckers and rotation around the glycosidic bond. The lack of comprehensive NMR studies on free 2'-GMP in solution limits a detailed understanding of its intrinsic conformational preferences, which are undoubtedly influenced by factors such as pH, temperature, and ionic strength.

Ligand-Protein Interaction Mapping via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the interactions between ligands, such as Guanosine-2'-monophosphate (2'-GMP), and proteins at an atomic level. Studies utilizing ¹H and ³¹P NMR have provided insights into the binding mode of 2'-GMP with proteins like histone and ribonuclease T1. nih.govnih.gov

In the case of 2'-GMP's interaction with histone, a combination of ¹H and ³¹P NMR techniques was employed to analyze the binding mode, as no crystal structures of this complex were available in the Protein Data Bank. nih.govresearchgate.net The formation of the complex was initially confirmed through ³¹P-diffusion ordered spectroscopy (DOSY) and ³¹P-T₁ measurements. nih.govresearchgate.net Further investigation using ¹H{¹H} saturation transfer difference (STD) experiments revealed that the H2' and H3' signals of 2'-GMP were significantly attenuated upon binding to histone. nih.govresearchgate.net This observation suggests that the ribose H2' and H3' protons have a low contribution to the binding epitopes. nih.govresearchgate.net Complementary Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY) experiments with ³¹P detection also indicated that the phosphate (B84403) group, being in proximity to the H2' and H3' protons, has limited access to the histone protein. nih.govresearchgate.net

NMR has also been instrumental in determining the conformation of 2'-GMP when bound to a mutant form of ribonuclease T1 (Y45W). nih.gov Analysis of 500-MHz NMR spectra indicated that 2'-GMP, when bound to the mutant enzyme in solution, adopts a C3'-endo type pucker in its sugar ring. nih.gov This conformation is similar to that observed when 2'-GMP is bound to the wild-type enzyme in solution. nih.gov The glycosyl torsion angle of the bound 2'-GMP was determined to be in the syn conformation. nih.gov

These NMR-based studies provide detailed mapping of the binding interface and conformational changes of 2'-GMP upon interaction with proteins, highlighting the specific molecular regions involved in the recognition and binding process.

TechniqueProteinKey Findings for 2'-GMP
¹H/³¹P NMR SpectroscopyHistoneLow contribution of H2' and H3' protons to binding epitopes; limited access of the phosphate group to the protein. nih.govresearchgate.net
500-MHz NMR SpectroscopyRibonuclease T1 (Y45W mutant)Adopts a C3'-endo sugar pucker and a syn conformation for the glycosyl torsion angle upon binding. nih.gov

Supramolecular Assembly and Self-Organization of Guanosine Monophosphates

Guanosine monophosphates, including 2'-GMP, exhibit a remarkable ability to self-organize into various supramolecular structures. This self-assembly is driven by non-covalent interactions, primarily hydrogen bonding and base stacking.

G-Quadruplex Formation Studies

Guanine-rich nucleic acid sequences are well-known for their propensity to form four-stranded helical structures known as G-quadruplexes. wikipedia.org These structures are composed of stacked G-quartets, which are planar arrays of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds. mdpi.com The formation and stability of G-quadruplexes are significantly influenced by the presence of metal cations. nih.gov While much of the research has focused on guanosine 5'-monophosphate (5'-GMP) and G-rich DNA or RNA sequences, the fundamental principles of G-tetrad formation through Hoogsteen hydrogen bonding are inherent to the guanine base itself and are thus relevant to other guanosine monophosphate isomers. mdpi.com The self-assembly process typically involves the initial formation of G-quartets, which then stack on top of each other to form the core of the G-quadruplex structure. nih.gov

Ribbon-type Structures and other Self-Assemblies

Beyond the well-studied G-quadruplexes, guanosine monophosphates can also form other organized supramolecular structures, such as ribbon-type assemblies. beilstein-journals.orgnih.gov The formation of these structures is highly dependent on the surrounding environmental conditions, including temperature and molecular concentration. beilstein-journals.orgnih.gov For instance, when guanosine monophosphates are intercalated into the interlayer space of layered double hydroxides (LDHs), they can be induced to form ribbon-type supramolecular assemblies at lower temperatures (e.g., 20, 40, and 60 °C). beilstein-journals.orgnih.gov In contrast, at higher temperatures (e.g., 80 and 100 °C), the individual GMP molecules tend to exist in a separated, single molecular orientation. beilstein-journals.orgnih.gov

The intermolecular interaction energy within these ribbon-type assemblies has been estimated using differential scanning calorimetry to be approximately 101 kJ/mol, which is indicative of strong intermolecular interactions, likely corresponding to double hydrogen bonds between the guanosine molecules. beilstein-journals.orgnih.govnih.gov The ability to switch between a single molecular state and a ribbon-type assembly by controlling external factors like temperature demonstrates the dynamic nature of these self-organized systems. beilstein-journals.orgnih.gov

Role of Metal Ions in Guanosine Monophosphate Supramolecular Structures

Metal ions play a pivotal and multifaceted role in the formation and stabilization of supramolecular structures derived from guanosine monophosphates. nih.govsemanticscholar.org In the context of G-quadruplexes, monovalent cations are often essential for their formation. nih.gov These cations, such as potassium (K⁺), are of an appropriate size to fit into the central cavity formed between two adjacent G-quartets. wikipedia.orgnih.gov By coordinating with the oxygen atoms of the guanine bases, these metal ions effectively stabilize the stacked arrangement of the G-tetrads. mdpi.comnih.gov

The pH of the environment can dictate the coordination sites of metal ions with GMP. semanticscholar.org In slightly basic conditions, metal coordination is favored through the nitrogen atoms of the guanine base. semanticscholar.org Conversely, in acidic environments, coordination tends to occur through the oxygen atoms of the phosphate group. semanticscholar.org For example, studies on the formation of supramolecular complexes between GMP and cadmium (Cd(II)) ions have shown that at a pH of 6, the coordination primarily involves the phosphate oxygen, leading to the formation of a chiral supramolecular complex. semanticscholar.org The careful selection of metal ions and control of pH are therefore critical parameters for directing the self-assembly of guanosine monophosphates into specific supramolecular architectures. semanticscholar.org

Metal IonRole in Supramolecular Structure
Monovalent Cations (e.g., K⁺)Stabilize G-quadruplexes by coordinating with oxygen atoms in the central cavity between G-quartets. mdpi.comnih.gov
Divalent Cations (e.g., Cd²⁺)Coordinate with GMP to form supramolecular complexes, with the coordination site (phosphate oxygen or guanine nitrogen) being pH-dependent. semanticscholar.org

Intercalation in Layered Materials (e.g., Layered Double Hydroxides)

Layered double hydroxides (LDHs) can serve as hosts for the intercalation of guanosine monophosphates (GMPs), providing a confined environment that influences their molecular arrangement. beilstein-journals.orgnih.gov LDHs are composed of positively charged layers, which can accommodate anionic molecules like GMP in the interlayer space through ion exchange. beilstein-journals.orgnih.gov

The molecular arrangement of GMP within the LDH interlayer is highly sensitive to the synthesis conditions, such as the molar ratio of GMP to LDH and the reaction temperature. beilstein-journals.orgnih.gov A GMP/LDH molar ratio of 1:2, which aligns with the charge balance between the anionic GMP and the positively charged LDH sheets, has been shown to facilitate efficient intercalation. beilstein-journals.orgnih.gov As mentioned previously, temperature plays a crucial role in directing the supramolecular assembly of the intercalated GMP. At lower temperatures (20-60 °C), GMP molecules tend to self-assemble into ribbon-type structures within the LDH galleries. beilstein-journals.orgnih.gov At higher temperatures (80-100 °C), the GMP molecules are more likely to be present as individual, separated entities. beilstein-journals.orgnih.gov This demonstrates that the confined space of the LDH interlayer can be utilized to control the supramolecular organization of guanosine monophosphates. beilstein-journals.orgnih.gov

ConditionIntercalated GMP Arrangement in LDH
Low Temperature (20-60 °C)Formation of ribbon-type supramolecular assemblies. beilstein-journals.orgnih.gov
High Temperature (80-100 °C)Exists as separated, single molecules. beilstein-journals.orgnih.gov

Vi. Computational Chemistry and Molecular Modeling of 2 Gmp

Molecular Dynamics (MD) Simulations of 2'-GMP and its Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of how molecules like 2'-GMP behave over time.

MD simulations have been extensively used to study the interaction between 2'-GMP and the enzyme Ribonuclease T1 (RNase T1). RNase T1 specifically recognizes and cleaves RNA at the 3' side of guanine (B1146940) residues, and 2'-GMP acts as a potent inhibitor, making the RNase T1-2'-GMP complex an excellent model system for studying protein-nucleic acid interactions.

Simulations have shown that the presence of water is crucial for maintaining the stability of the interactions observed in the X-ray crystal structure of the complex. nih.gov In vacuum simulations, the interactions tend to deviate, but when a sphere of water is included around the active site, the hydrogen bonds responsible for the specific recognition between the enzyme and inhibitor are preserved. nih.gov One notable finding from these simulations is the direct hydrogen bonding of the His92 sidechain to the phosphate (B84403) group of 2'-GMP, which supports the proposed role of this residue in the enzyme's catalytic mechanism. nih.gov

The binding of 2'-GMP induces a closing of the active site cleft and reduces the mobility of the active site residues. nih.gov This is a common phenomenon in enzyme-ligand binding, where the ligand stabilizes a specific conformation of the enzyme. The simulations also revealed that the motion of Tyr-45 is altered upon 2'-GMP binding, suggesting its role in creating a hydrophobic environment that facilitates the specific protein-nucleic acid interactions. nih.gov Furthermore, the binding of 2'-GMP can cause structural changes that are transmitted through the protein matrix, affecting regions distant from the active site, such as the C-terminus of the alpha-helix and the motion of Trp-59. nih.gov

Table 1: Key Interactions and Dynamic Effects in the RNase T1-2'-GMP Complex from MD Simulations

Interacting Residue/RegionObservation from MD SimulationSignificance
His92 Forms a direct hydrogen bond with the 2'-GMP phosphate group in the presence of water. nih.govSupports its proposed role in the catalytic mechanism. nih.gov
Active Site Residues Mobility is decreased upon 2'-GMP binding, and the active site cleft closes. nih.govIndicates stabilization of a specific enzyme conformation upon ligand binding. nih.gov
Tyr45 Motion is altered by the presence of 2'-GMP. nih.govSuggests a role in providing a hydrophobic environment for specific recognition. nih.gov
Alpha-helix C-terminus Structural changes are observed upon 2'-GMP binding. nih.govDemonstrates the transmission of structural changes from the active site to distant regions. nih.gov
Trp59 Motion is influenced by the binding of 2'-GMP. nih.govIndicates that ligand binding affects the dynamics of the entire protein, not just the active site. nih.gov

MD simulations are also employed to explore the different conformations that 2'-GMP can adopt and to analyze its flexibility. The conformation of a nucleotide is described by several torsion angles, including the glycosidic bond angle (which describes the orientation of the guanine base relative to the ribose sugar) and the pucker of the ribose ring.

Studies combining MD simulations with experimental data from NMR relaxation have provided a detailed picture of the backbone mobility of RNase T1 both in its free form and when complexed with 2'-GMP. tandfonline.com These studies have shown that the protein has regions of high flexibility, particularly in the loop regions, while the parts with defined secondary structure (like alpha-helices and beta-sheets) are more rigid. tandfonline.com Upon binding of 2'-GMP, a restriction in the mobility of certain backbone regions is observed, which is consistent with the stabilization of the enzyme's conformation. tandfonline.com

Conformational energy calculations have been used to predict the three-dimensional structures of RNase T1 in complex with different guanosine (B1672433) monophosphates, including 2'-GMP. ebi.ac.uk These studies have shown that inhibitors can bind to RNase T1 in different ribose pucker conformations (C2'-endo and C3'-endo), and that both forms can exist in significant amounts in solution. ebi.ac.uk This is in agreement with X-ray crystallography studies of the RNase T1-2'-GMP complex, where the inhibitor binds in the C2'-endo conformation. ebi.ac.uk

Quantum Chemistry Studies of Guanosine Monophosphate Reactivity and Mechanisms

Quantum chemistry calculations, which are based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. These methods can provide detailed information about reaction mechanisms, including the structures of transition states and the energies required to overcome reaction barriers.

The hydrolytic deamination of guanosine monophosphate (GMP) to form xanthosine (B1684192) monophosphate (XMP) is an important reaction in nucleic acid metabolism. Quantum chemistry studies have been used to investigate the mechanisms of this reaction. researchgate.netresearchgate.net

The reaction is thought to proceed through a two-step mechanism. researchgate.net The first step involves the nucleophilic attack of a water molecule on the C6 atom of the guanine base, leading to the formation of a tetrahedral intermediate. researchgate.netresearchgate.net The second step involves the elimination of ammonia (B1221849), which is often mediated by other water molecules acting as proton shuttles. researchgate.net

Computational studies have explored different pathways for this reaction, considering the involvement of varying numbers of water molecules and the presence of a hydroxide (B78521) ion. researchgate.netresearchgate.net The results suggest that the presence of multiple water molecules is crucial for lowering the energy barrier of the reaction. researchgate.net A mechanism involving three water molecules has been proposed as the most favorable, where one water molecule acts as the nucleophile, and the other two act as a proton shuttle to facilitate the reaction. researchgate.net

Quantum chemistry calculations can be used to determine the activation energies for chemical reactions, which is the minimum amount of energy required for the reaction to occur. By mapping the potential energy surface of the reaction, researchers can identify the transition state, which is the highest energy point along the reaction pathway.

For the hydrolytic deamination of GMP, the calculated activation energies are highly dependent on the specific mechanism and the level of theory used in the calculations. researchgate.net For the deamination with three water molecules, the lowest energy barrier was calculated to be 123 kJ/mol. researchgate.net In the presence of a hydroxide ion and two water molecules, the activation energy is significantly lower, at 33 kJ/mol, and the reaction is highly exothermic. researchgate.net

Intrinsic reaction coordinate (IRC) analysis is a computational technique used to confirm that a calculated transition state connects the reactants and products of a reaction. This analysis has been used to characterize the transition states in the deamination of GMP. researchgate.net

Table 2: Calculated Activation Energies for GMP Deamination

Reaction PathwayComputational MethodActivation Energy (kJ/mol)
Deamination with 3H₂O (Pathway C)G3MP2B3123 researchgate.net
Deamination with 2H₂O/OH⁻M11/6-31G(d)33 researchgate.net
Deamination with a single OH⁻G3MP2B3190 researchgate.net

Energy Minimization and Conformational Energy Calculations

Energy minimization is a computational technique used to find the lowest energy conformation of a molecule or a molecular complex. This is achieved by systematically adjusting the coordinates of the atoms to find a arrangement that corresponds to a minimum on the potential energy surface.

Energy minimization studies have been used to predict the three-dimensional structures of RNase T1 in complex with 2'-GMP, 3'-GMP, and 5'-GMP. ebi.ac.uk These studies have shown that these inhibitors can bind to RNase T1 in either of the two common ribose puckering conformations, C2'-endo and C3'-endo. ebi.ac.uk This is consistent with experimental observations from X-ray crystallography and NMR spectroscopy. ebi.ac.uk

In a study on the effects of carboxymethylation of Glu-58 in RNase T1, energy minimization and molecular dynamics simulations were used to compare the conformation of the complex with 2'-GMP to that of the intact enzyme. nii.ac.jp The results indicated that the modification causes a displacement of the guanine-binding loop, leading to an opening of the active site cleft. nii.ac.jp This change in conformation results in the phosphate group of 2'-GMP moving away from the key active site residues Glu-58 and Arg-77, which explains the loss of enzymatic activity upon carboxymethylation. nii.ac.jp

Computer Simulations in Synthetic Oligonucleotide Chemistry

Computer simulations and molecular modeling have become indispensable tools for understanding and optimizing the synthesis of oligonucleotides. nih.gov These computational methods offer molecular-level insights into the structure, dynamics, and interactions of these complex biomolecules. nih.gov In the context of Guanosine-2'-monophosphate (2'-GMP), computational studies have been particularly valuable in elucidating the mechanisms of template-directed oligonucleotide synthesis.

A significant area of research has been the poly(C)-directed synthesis of oligoguanylates using activated guanosine monophosphate analogs like guanosine 5'-monophosphate-2-methylimidazolide (2-MeImpG). nih.govnih.gov Computer simulations, such as KINSIM, have been employed to model the numerous competing reactions that occur during this process. nih.gov These simulations allow researchers to investigate how factors like reactant concentrations and reaction time influence the distribution of oligonucleotide products. nih.gov

Kinetic studies, supported by computer simulations, have been instrumental in dissecting the individual steps of oligoguanylate synthesis. nih.govresearchgate.net By analyzing the time-dependent growth of each oligomer, researchers can calculate second-order rate constants for each addition step. nih.govresearchgate.net These simulations have confirmed that the rate constants for the formation of longer oligomers (tetramer and beyond) are largely independent of the oligomer's length. researchgate.net

The models developed from these simulations take into account the cooperative association of the monomer with the template. nih.govresearchgate.net A key finding from these computational studies is that the formation of covalent bonds, both in the initial dimerization of monomers and in the subsequent elongation of the oligomer, is assisted by the presence of adjacent monomer units on the template. nih.govresearchgate.net

The insights gained from computer simulations have practical implications for improving the efficiency of synthetic oligonucleotide chemistry. By understanding the kinetics and mechanisms of side reactions, such as hydrolysis and dimerization of the activated monomer, strategies can be devised to favor the desired elongation reactions. nih.gov The predictive power of these models helps in designing optimal conditions for synthesizing oligonucleotides of specific lengths and sequences.

Interactive Data Table: Key Parameters in Simulated Oligoguanylate Synthesis

ParameterDescriptionSignificance in Simulations
[2-MeImpG]o Initial concentration of the activated guanosine monomer.Affects the rates of elongation, dimerization, and hydrolysis.
[Primer]o Initial concentration of the oligoguanylate primer.Influences the initiation of the elongation process.
k_elongation Rate constant for the addition of a monomer to the growing oligomer.Determines the speed of oligonucleotide chain growth.
k_dimerization Rate constant for the formation of a dimer from two monomers.Represents a key competing side reaction.
k_hydrolysis Rate constant for the hydrolysis of the activated monomer.Represents the loss of active monomer from the reaction.

Bioinformatics Approaches for Guanosine Monophosphate-related Pathways

Bioinformatics provides a powerful lens through which to analyze the complex networks of metabolic pathways involving guanosine monophosphates, including 2'-GMP. These computational approaches are essential for understanding the roles of these nucleotides in cellular processes and for identifying potential targets for drug development. nih.govnih.govnih.gov

One of the primary applications of bioinformatics is the reconstruction and analysis of metabolic networks. nih.gov By integrating genomic, proteomic, and metabolomic data, researchers can build comprehensive models of pathways like purine (B94841) metabolism, where guanosine monophosphates are key intermediates. researchgate.netamegroups.org These models can then be used to simulate metabolic fluxes and predict how the network will respond to genetic or environmental perturbations. tum.de For instance, bioinformatics analyses have been used to study the purine metabolism in colorectal carcinoma, identifying key enzymes like amidophosphoribosyltransferase and 5'-nucleotidase as potential therapeutic targets. amegroups.org

Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) are invaluable bioinformatic resources for visualizing and analyzing metabolic pathways. researchgate.net These databases provide detailed information on the reactions and enzymes involved in the synthesis and degradation of guanosine monophosphates. By mapping experimental data onto these pathways, researchers can gain insights into the metabolic state of a cell or organism under different conditions. researchgate.net

Bioinformatics tools are also crucial for comparative genomics, allowing for the analysis of metabolic pathways across different species. nih.gov This can reveal conserved and divergent features of guanosine monophosphate metabolism, providing insights into evolution and identifying enzymes that are unique to a particular organism, which could be potential drug targets. nih.gov For example, studies on Mycobacterium tuberculosis have used bioinformatics to identify guanosine monophosphate synthetase (GMPS) as an essential enzyme for the bacterium's growth, making it a target for new anti-tuberculosis drugs. nih.gov

Furthermore, bioinformatics plays a significant role in understanding the regulation of gene expression related to guanosine monophosphate metabolism. Analyses of gene expression data from microarrays or RNA-sequencing can reveal how the expression of genes encoding enzymes in these pathways is altered in diseases like cancer. spandidos-publications.com For example, bioinformatics analysis of the Oncomine database has shown that the expression of GMPS is significantly higher in cervical cancer tissues compared to normal tissues. spandidos-publications.com

The cyclic dimeric form of guanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that regulates a wide range of cellular processes, including biofilm formation, motility, and virulence. nih.govuni-marburg.de Bioinformatics approaches are essential for studying the complex signaling networks involving c-di-GMP. ulpgc.esplos.orgnih.gov This includes identifying the proteins that synthesize (diguanylate cyclases) and degrade (phosphodiesterases) c-di-GMP, as well as the effector proteins that bind to c-di-GMP and mediate its downstream effects. nih.govulpgc.esplos.org

Interactive Data Table: Bioinformatics Resources for GMP Pathway Analysis

ResourceTypeApplication for GMP Pathways
KEGG DatabaseVisualization and analysis of purine metabolism and other GMP-related pathways. researchgate.net
Oncomine DatabaseAnalysis of GMPS and other gene expression levels in different cancers. spandidos-publications.com
STRING DatabasePrediction of protein-protein interactions, such as those involving GMPS. amegroups.org
BLAST ToolIdentification of homologous genes and proteins in different species for comparative genomics.
Metabolic Flux Analysis Software ToolSimulation and prediction of metabolic fluxes through GMP pathways. tum.de

Vii. Advanced Analytical Methodologies for 2 Gmp Research

High-Performance Liquid Chromatography (HPLC) Techniques for 2'-GMP Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleotides, including 2'-GMP. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly used approach for separating and quantifying cyclic dinucleotides like c-di-GMP and can be adapted for other guanosine (B1672433) monophosphates. nih.gov The method's strength lies in its ability to separate 2'-GMP from other structurally similar compounds that may be present in cellular extracts, ensuring accurate quantification. nih.gov

Several variations of HPLC protocols have been developed for the detection and quantitation of guanosine monophosphates. nih.gov For instance, a method developed for the simultaneous analysis of Guanosine 5'-monophosphate (GMP) and Inosine (B1671953) 5'-monophosphate (IMP) in food products utilizes a C18 column with a mobile phase consisting of potassium dihydrogen phosphate (B84403) and sodium heptanesulfonate. nifc.gov.vn This demonstrates the adaptability of HPLC methods for different sample matrices. nifc.gov.vn

Interactive Data Table: HPLC Parameters for Guanosine Monophosphate Analysis

ParameterSpecificationPurpose
Column C18 Targa column (2.1 × 40 mm; 5 µm)Stationary phase for separation based on hydrophobicity. nih.gov
Mobile Phase Solvents containing methanol (B129727) and ammonium (B1175870) acetateElutes the compounds from the column. nih.gov
Gradient 0 to 9 min, 1% B; 9 to 14 min, 15% B; 14 to 19 min, 25% B; 19 to 26 min, 90% B; 26 to 40 min, 1% BAllows for the separation of compounds with different affinities. nih.gov
Flow Rate 0.2 ml min−1Controls the speed of the mobile phase. nih.gov
Detection UV/Vis detector set to 253 nmMeasures the absorbance of the eluting compounds for quantification. nih.gov

HPLC is a valuable tool for studying the kinetics of enzymes involved in guanosine monophosphate metabolism. nih.gov These assays directly measure the enzymatic conversion of substrates to products by separating and quantifying them based on their UV absorption. nih.govnih.gov For example, an HPLC-based method has been developed to assay guanylate kinase activity by monitoring the conversion of GMP and ATP to GDP and ADP. nih.gov This approach allows for the unambiguous determination of substrate conversion and is useful for screening potential enzyme inhibitors. nih.gov

The utility of HPLC-based enzyme assays extends to various enzyme classes, such as sirtuins, where it is used to measure demyristoylase and desuccinylase activities. nih.gov By using peptide substrates that mimic physiological targets, researchers can obtain reliable kinetic parameters like Km and kcat. nih.gov The principle involves separating the substrate and product peaks and calculating the conversion rate from their respective areas in the chromatogram. nih.gov

Mass Spectrometry (MS) Applications in 2'-GMP Identification and Quantification

Mass spectrometry (MS) is a highly sensitive and selective technique for the identification and quantification of nucleotides. nih.gov When coupled with liquid chromatography (LC), LC-MS/MS has become a popular method due to its superior sensitivity and selectivity for analyzing biological samples. researchgate.net A significant advantage of LC-MS/MS is its capability for the simultaneous measurement of multiple analytes in a single run with a short separation time. researchgate.net

Hydrophilic interaction liquid chromatography coupled with ultra-high resolution mass spectrometry (HILIC-UHRMS) has been used to analyze changes in nucleotide content, where accurate masses of [M + H]+ ions are used for identification. mdpi.com

LC-MS/MS is particularly powerful for the analysis of cyclic nucleotides in complex biological matrices. researchgate.net A robust LC-MS/MS assay has been developed for the measurement of cyclic nucleotides in rat brain tissue, demonstrating its applicability in neuroscience research. researchgate.net This technique can overcome challenges such as matrix effects from complex biological samples. researchgate.net A sensitive and versatile method using LC-MS/MS has been established for the extraction and quantification of both 3',5'- and 2',3'-cyclic nucleotide monophosphates (cNMPs) in mammalian tissues and cellular systems. researchgate.net

This methodology allows for the comparison of multiple cNMPs within the same system and has even led to the first identification and quantification of 2',3'-cyclic inosine monophosphate (2',3'-cIMP). researchgate.net The sub-nanomolar sensitivity achievable with LC-MS/MS is generally adequate for analyzing endogenous cyclic nucleotides in samples like rat brain, cerebrospinal fluid, and plasma. researchgate.net

Interactive Data Table: Optimized LC-MS/MS Parameters for Cyclic Dinucleotide Quantification

CompoundCollision Energy (V)Selected Fragment Ion (m/z)
2′3′ cGAMP 30476.01
3′3′ cGAMP 30428.0
c-di-AMP 20250.1
c-di-GMP 20248.1
Data sourced from a study on the mass spectrometric characterization of cyclic dinucleotides. nih.gov

Bioluminescent and Fluorescent Detection Systems for Guanosine Monophosphates

Bioluminescent and fluorescent detection systems offer sensitive and high-throughput alternatives for quantifying guanosine monophosphates. acs.orgnih.gov These methods are particularly valuable for enzyme assays and cell-based screening. acs.org A recently developed bioluminescent assay, cGMP Lumit, provides a sensitive and specific method for detecting cyclic GMP (cGMP). acs.orgnih.gov This system is a competitive immunodetection assay that utilizes NanoLuc Binary Technology (NanoBiT), a split luciferase system. acs.orgnih.gov The assay is homogeneous, amenable to miniaturization for various screening formats, and requires only a simple luminometer for detection. acs.org

Fluorescence-based immunoassays, such as homogeneous time-resolved fluorescence, have also been employed for cGMP detection. acs.orgnih.gov However, these can be prone to interference, signal quenching, and light sensitivity, often requiring specialized instrumentation. acs.orgnih.gov Another approach involves sensors based on cGMP-binding domains combined with fluorescence resonance energy transfer (FRET) paired fluorophores or engineered firefly luciferase, which allow for real-time quantification of cellular cGMP. acs.orgnih.gov A drawback of these sensor-based methods is that they may require overexpression or cell engineering, which could interfere with native cell function. acs.orgnih.gov

Electrophoretic Methods for Guanosine Monophosphate Species

Electrophoretic methods provide an alternative approach for the separation of nucleotides. Gel electrophoresis is a fundamental technique used in biochemistry to separate molecules like DNA and proteins based on their size by passing them through a gel matrix with an electrical field. khanacademy.orgyoutube.com This principle can also be applied to the separation of smaller molecules like guanosine monophosphates.

More advanced techniques like capillary electrophoresis coupled with mass spectrometry (CE-MS) have been developed for nucleotide analysis. utupub.fi CE-MS offers a way to circumvent some of the limitations of HPLC, such as ion suppression from the mobile phase that can impact MS measurements. utupub.fi

Isolation and Purification Techniques for 2'-GMP from Biological Matrices

The initial step in analyzing 2'-GMP from biological sources is its effective isolation and purification from the complex cellular matrix. This typically begins with cell lysis to break open cell membranes and release the intracellular contents. bio-rad.com This can be achieved through mechanical methods like grinding or sonication, or chemically using lysis buffers. bio-rad.com

Following lysis, various separation techniques can be employed. A traditional method involves phenol/chloroform extraction followed by ethanol (B145695) precipitation to obtain highly pure nucleic acids. bio-rad.com For more targeted purification, solid-phase extraction methods are common. Filter column purification, for instance, can be used to purify DNA from various sources by binding the nucleic acid of interest to a silica (B1680970) membrane. bio-rad.com By adjusting the pH and salt concentration of the solutions, DNA can be separated from other cellular components like RNA, proteins, and lipids. bio-rad.com Similar principles can be adapted for the isolation of specific nucleotides like 2'-GMP.

For complex mixtures like wine, a method involving ultrafiltration followed by semi-preparative HPLC with a strong anion-exchange column has been used to isolate monophosphate nucleotides. researchgate.net This demonstrates that a combination of techniques is often necessary to achieve the required purity for subsequent analysis. researchgate.net

Viii. Research Applications and Emerging Areas of 2 Gmp Investigation

2'-GMP as a Research Tool in Molecular Biology and Biochemistry

Guanosine-2'-monophosphate is a valuable reagent in laboratory settings, aiding in the study of enzymatic processes and molecular interactions.

This compound serves as a key metabolite in the study of specific enzymatic reactions. It is recognized as the product formed during the enzymatic hydrolysis of guanosine-2',3'-cyclic monophosphate (2',3'-cGMP) by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase. biolog.de This relationship allows 2'-GMP to be used in in vitro assays to monitor the activity of this phosphodiesterase. Furthermore, 2'-GMP is known to form complexes with ribonuclease T1, making it a useful tool for studying protein-RNA interactions and the specificity of ribonucleases. biolog.de The purity of 2'-GMP for these biochemical assays is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection at a wavelength of 252 nm. mybiosource.commybiosource.com

Cell-free systems (CFSs) provide a controlled environment for studying transcription and translation outside of a living cell. researchgate.net These systems, which can be lysate-based or reconstituted from purified components, allow for the precise manipulation of biochemical pathways. researchgate.net While the direct application of 2'-GMP in these systems is not extensively detailed, CFSs are fundamental platforms for research involving nucleotides. For instance, a cell-free system derived from E. coli was developed to synthesize ribosomal RNA (rRNA) and investigate how molecules like guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) selectively regulate gene expression at the transcriptional level. nih.gov Such systems offer the potential to study the effects of specific mononucleotides like 2'-GMP on complex processes like RNA synthesis and regulation. The open nature of CFSs facilitates the elucidation of mechanisms, characterization of biosynthetic pathways, and synthesis of complex biomolecules, including those involving guanosine derivatives. mdpi.com

Derivatives and Analogs of Guanosine Monophosphate in Research

The modification of the guanosine monophosphate structure has led to the development of novel analogs with unique properties, enabling researchers to probe biological systems in new ways.

Researchers have successfully synthesized and characterized a variety of guanosine monophosphate analogs. One area of focus has been the creation of amphiphilic guanosine derivatives by modifying the sugar moiety. researchgate.netnih.gov In one study, a library of such analogs was prepared by attaching myristoyl chains and various hydrophilic groups to the ribose. nih.gov The characterization of these novel compounds involved multiple techniques. The potassium picrate (B76445) test confirmed their ability to form G-tetrads, and circular dichroism (CD) spectra demonstrated their capacity to self-assemble into G-quadruplex structures. nih.gov

Another approach involves modifications at the base. For example, various 8-substituted derivatives of guanosine cyclic-3',5' phosphate (B84403) have been synthesized for biochemical studies. acs.org The synthesis of enantiomers, such as L-Xanthosine 5'-monophosphate (L-XMP), which is the mirror image of the natural precursor to GMP, has also been achieved. nih.gov This synthesis involved steps including glycosylation, amination, and phosphorylation. nih.gov Furthermore, a diastereoselective synthesis has been developed for a cyclic phosphorothioate (B77711) analogue of guanosine monophosphate, which is being investigated for retinal degenerations. acs.org

Analog Type Modification Site Synthesis/Characterization Highlights Reference(s)
Amphiphilic Guanosine AnalogsSugar (Ribose)Insertion of myristoyl chains and hydrophilic groups. Characterized by potassium picrate test and CD spectra for G-quadruplex formation. researchgate.netnih.gov
L-Xanthosine 5'-monophosphate (L-XMP)Enantiomer of natural precursorSynthesized via glycosylation, amination with ammonia (B1221849) in methanol (B129727), and phosphorylation with POCl₃. nih.gov
Cyclic Phosphorothioate AnalogPhosphate GroupA diastereoselective synthesis was developed via cyclization and sulfurization of a 5′-H-phosphonate monoester. acs.org
8-Substituted cGMP AnalogsBase (Position 8)Synthesis of various 8-substituted derivatives of guanosine cyclic-3',5' phosphate. acs.org

Modified guanosine monophosphate analogs are instrumental in biochemical investigations. For example, sugar-modified amphiphilic guanosine derivatives have been evaluated for their ability to transport ions across phospholipid bilayers, with some showing significant activity in mediating H+ transport. nih.gov Certain analogs also exhibited significant cytotoxic effects against human MCF-7 breast cancer cells in in vitro bioassays. nih.gov

Modifications also occur naturally and are subjects of intense study. The 2′-O-methylated version of guanosine (Gm) was identified as a component of the "extended mRNA cap" in early biochemical studies of mRNA. nih.gov Oxidative damage to guanosine results in lesions like 8-oxo-7,8-dihydro-guanosine (rOG), and research has shown that the presence of a single rOG lesion in telomeric repeat-containing RNA (TERRA) can decrease the stability of its G-quadruplex structure and interfere with RNA replication. chinesechemsoc.org

In the realm of enzymology, the investigation of substrate enantiomers has yielded new insights. The analog L-XMP was found to be a substrate for the enzyme GMP Synthetase (GMPS), which converted it to L-GMP. nih.gov Interestingly, L-XMP also acted as an inhibitor of GMPS, providing a new perspective on ligand interactions that could inform future inhibitor design. nih.gov

Role of Guanosine Monophosphate-related Pathways in Disease Research Models (excluding clinical human trials)

Pathways involving guanosine monophosphate are critical in the pathophysiology of various diseases and are actively studied in non-human research models as potential therapeutic targets.

The nitric oxide-soluble guanylate cyclase-cyclic GMP (NO-sGC-cGMP) signaling pathway is one such critical cascade. mdpi.com In a mouse model of heart failure, the sGC stimulator vericiguat (B611664) was shown to lessen angiotensin II-induced cardiac fibrosis and hypertrophy, demonstrating the therapeutic potential of targeting this pathway. mdpi.com

The de novo biosynthesis of guanosine 5'-monophosphate (GMP) is another pathway of interest, particularly for infectious diseases. researchgate.net Organisms like Trypanosoma, the parasite responsible for human African trypanosomiasis, cannot synthesize purines from scratch and depend on salvaging them from their host. researchgate.net This makes enzymes in their GMP biosynthetic pathway, such as inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), attractive drug targets. researchgate.net Similarly, the IMDPH enzyme (also known as GuaB) in Borrelia burgdorferi, the causative agent of Lyme disease, is essential for the bacterium's replication in mammalian hosts. nih.gov Researchers have developed modified laboratory culture conditions that force the bacteria to rely on this enzyme, enabling the testing of novel inhibitors against this target outside of animal models. nih.gov

Recent research in mice has also identified a "2′,3′-cGMP-guanosine pathway". nih.gov In this pathway, 2',3'-cGMP is hydrolyzed to 2'-GMP and 3'-GMP, which are then metabolized to guanosine. nih.gov This is significant because guanosine is known to have neuroprotective and renoprotective effects in various preclinical models, suggesting that this pathway could play a protective role in a range of diseases. nih.gov

Pathway Disease Model/Organism Research Findings Reference(s)
NO-sGC-cGMP PathwayMouse model of heart failurePharmacological stimulation of the pathway reduced cardiac fibrosis and hypertrophy. mdpi.com
GMP BiosynthesisTrypanosoma brucei (Human African Trypanosomiasis)The enzyme IMPDH is a key target for chemotherapy as the parasite relies on purine (B94841) salvage. researchgate.net
GMP Biosynthesis (GuaB/IMPDH)Borrelia burgdorferi (Lyme Disease)Modified culture conditions induce reliance on GuaB, allowing for in vitro testing of inhibitors. nih.gov
2',3'-cGMP-Guanosine PathwayMouse modelIdentification of a metabolic pathway where 2',3'-cGMP is converted via 2'-GMP/3'-GMP to the protective molecule guanosine. nih.gov

Guanosine Monophosphate Kinase as a Potential Antimicrobial Drug Target

Guanosine monophosphate kinase (GMK) is a critical enzyme in the purine salvage pathway, responsible for the phosphorylation of GMP to guanosine diphosphate (B83284) (GDP). This function is essential for the synthesis of GTP, a vital precursor for nucleic acid synthesis and various cellular signaling processes. The indispensable nature of GMK for bacterial viability has positioned it as a promising target for the development of novel antimicrobial agents.

Research into GMK from Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has revealed significant structural and functional distinctions from its human counterparts. These differences present a therapeutic window for the design of selective inhibitors that target the bacterial enzyme without affecting the host's cellular machinery. researchgate.net

Key differences between Mtb GMK and human GMK that can be exploited for drug design include:

Unique GMP Binding Site: The GMP binding site in Mtb GMK is less compact than in mammalian GMKs. A critical tyrosine residue in the mammalian enzyme is replaced by a serine in Mtb GMK, which alters a key catalytic interaction. researchgate.net

Domain Conformation: Mtb GMK exhibits an unusual conformation in its CORE domain and has partially open LID and GMP-binding domains, which remain so even when bound to GMP or GDP. This contrasts with the more significant conformational changes observed in eukaryotic GMKs upon substrate binding. researchgate.netprospecbio.com

Redox Sensitivity: The presence of two redox-sensitive cysteines in the central CORE domain of Mtb GMK, which can form a disulfide bridge, offers another potential avenue for targeted inhibition. researchgate.net

These molecular distinctions provide a solid foundation for the rational design of Mtb GMK-specific inhibitors. Such inhibitors could disrupt the bacterial purine metabolism, ultimately leading to cell death. patsnap.comfrontiersin.org The development of drugs targeting GMK is a significant area of research in the ongoing effort to combat antibiotic-resistant strains of Mycobacterium tuberculosis and other pathogenic bacteria. nih.govnih.gov

Table 1: Comparative Properties of Mtb GMK and Human GMK
PropertyMycobacterium tuberculosis GMK (Mtb GMK)Human GMK
GMP Binding SiteLess compact; features a serine residue in a key catalytic position. researchgate.netMore compact; features a critical tyrosine residue for catalysis. researchgate.net
Domain DynamicsPartially open LID and GMP-binding domains in apo and bound forms. researchgate.netUndergoes significant conformational changes upon substrate binding. semanticscholar.org
Redox SensitivityContains two redox-sensitive cysteines in the CORE domain. researchgate.netNot a prominent feature for targeted inhibition.
Potential for Selective InhibitionHigh, due to structural and functional differences. researchgate.net-

cGAS-STING Pathway in Innate Immune Response Research

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA, which is often a sign of viral or bacterial infection, or cellular damage. wikipedia.orgnih.gov Upon binding to double-stranded DNA (dsDNA), cGAS is activated and catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (cGAMP). frontiersin.orgmdpi.com This cGAMP molecule then binds to and activates STING, an endoplasmic reticulum-resident protein. researchgate.netnih.gov STING activation triggers a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines, which are crucial for mounting an effective immune response. nih.govnih.gov

It is important to clarify that the primary second messenger produced by cGAS is 2',3'-cGAMP , which contains a unique phosphodiester linkage between the 2'-hydroxyl of guanosine and the 5'-phosphate of adenosine (B11128), and another between the 3'-hydroxyl of adenosine and the 5'-phosphate of guanosine. frontiersin.org While guanosine monophosphate is a precursor for the synthesis of GTP, which is a substrate for cGAS, This compound (2'-GMP) itself is not the direct signaling molecule that activates the STING protein. The specificity of the cGAS-STING pathway for 2',3'-cGAMP is a critical aspect of its function. wikipedia.orgnih.gov

Research in this area is heavily focused on understanding the synthesis, recognition, and downstream signaling of 2',3'-cGAMP. The unique structural features of 2',3'-cGAMP are what confer its high binding affinity and potent activation of STING, distinguishing it from other cyclic dinucleotides. wikipedia.orgresearchgate.net Therefore, while 2'-GMP is structurally related to a component of the key signaling molecule, its direct role in the cGAS-STING pathway has not been established.

Guanosine and Neuropathology Research (focus on biochemical mechanisms, not treatment efficacy)

Guanosine, the nucleoside precursor to guanosine monophosphates, has demonstrated significant neuroprotective properties in various models of neurological disorders. nih.govnih.gov Research into the biochemical mechanisms underlying these effects has revealed a multi-faceted role for guanosine in mitigating the cellular damage associated with neuropathologies. The focus of this research is on understanding the molecular pathways influenced by guanosine, rather than its direct efficacy as a treatment.

One of the primary mechanisms of guanosine-mediated neuroprotection is the modulation of glutamatergic neurotransmission. researchgate.net Excessive glutamate (B1630785) can lead to excitotoxicity, a common pathological process in conditions like ischemic stroke and neurodegenerative diseases. mdpi.com Guanosine has been shown to counteract excitotoxicity through several biochemical actions:

Reduction of Neuroinflammation: Guanosine can attenuate the inflammatory response in the brain, which is a key component of many neurodegenerative diseases. nih.gov

Mitigation of Oxidative Stress: The nucleoside exhibits antioxidant properties, helping to neutralize reactive oxygen species that contribute to neuronal damage. nih.gov

Counteracting Excitotoxicity: Guanosine has been observed to reduce the excessive neuronal stimulation caused by high levels of glutamate. researchgate.net

The neuroprotective effects of guanosine are thought to be mediated through the activation of several intracellular signaling pathways and its interaction with the adenosinergic system. nih.govaginganddisease.org By influencing these fundamental cellular processes, guanosine helps to promote neuroprotective and regenerative processes within the central nervous system. nih.gov

Table 2: Investigated Biochemical Mechanisms of Guanosine in Neuropathology
Biochemical MechanismObserved Effect in Research ModelsRelevance to Neuropathology
Modulation of NeuroinflammationReduction in inflammatory markers. nih.govNeuroinflammation is a common factor in neurodegenerative diseases. nih.gov
Reduction of Oxidative StressDecreased levels of reactive oxygen species. nih.govOxidative damage contributes to neuronal cell death. nih.gov
Inhibition of ExcitotoxicityProtection against glutamate-induced neuronal damage. researchgate.netmdpi.comExcitotoxicity is a key mechanism in ischemic brain injury and other neurological disorders. mdpi.com
Activation of Intracellular Signaling PathwaysInvolvement of pathways that promote cell survival and repair. nih.govThese pathways are crucial for neuronal resilience and recovery. nih.gov

Metabolic Engineering and Synthetic Biology Applications involving Guanosine Monophosphate Pathways

Metabolic engineering and synthetic biology are rapidly advancing fields that involve the redesign of biological systems for the production of valuable chemicals, pharmaceuticals, and biofuels. nih.govnih.gov The pathways involved in the synthesis and interconversion of guanosine monophosphates are of significant interest in these disciplines due to the central role of guanine (B1146940) nucleotides in cellular metabolism. wikipedia.orgmdpi.com

While specific applications focusing solely on this compound are not extensively documented, the broader guanosine monophosphate pathways are key targets for metabolic engineering strategies. dss.go.thisical.ac.in These strategies often aim to:

Enhance the production of purine-derived compounds: By manipulating the enzymes in the purine biosynthesis pathway, researchers can increase the yield of desired products. nih.govmdpi.com

Create novel biosynthetic pathways: Synthetic biology tools allow for the construction of new metabolic routes to produce non-natural compounds. scientifiq.ai

Improve the efficiency of microbial cell factories: By optimizing the expression of key enzymes and redirecting metabolic fluxes, the productivity of microorganisms used in industrial fermentation can be significantly enhanced. nih.gov

The de novo synthesis of purines, which leads to the formation of inosine monophosphate (IMP) and subsequently adenosine monophosphate (AMP) and guanosine monophosphate (GMP), is a complex and tightly regulated process. wikipedia.org Metabolic engineers can target various enzymes in this pathway to control the flow of metabolites and achieve their desired outcomes. For instance, overexpression of enzymes downstream of IMP can increase the production of guanosine-derived molecules. Conversely, inhibiting competing pathways can channel more precursors towards the synthesis of the target compound.

Comparative and Evolutionary Biochemistry of Guanosine Monophosphates

The study of the comparative and evolutionary biochemistry of guanosine monophosphates and their related enzymes provides valuable insights into the fundamental processes of life and the evolutionary relationships between different organisms. Guanylate kinase (GMK), the enzyme that converts GMP to GDP, is a highly conserved protein found in prokaryotes, lower eukaryotes, and vertebrates. wikipedia.org

Phylogenetic analysis of GMKs from diverse bacterial species has revealed interesting evolutionary patterns. For example, the interaction between GMK and the alarmone (p)ppGpp, a signaling molecule involved in the bacterial stress response, is conserved in Firmicutes, Actinobacteria, and Deinococcus-Thermus, but not in Proteobacteria. nih.govnih.gov This suggests that GMK may be an ancestral target of (p)ppGpp, and that in some bacterial lineages, such as Proteobacteria, RNA polymerase evolved more recently as a direct target for this regulatory molecule. nih.gov

By comparing the amino acid sequences and three-dimensional structures of GMKs from different organisms, scientists can construct evolutionary trees that reflect the relationships between species. nih.gov These comparisons also highlight conserved domains and residues that are critical for the enzyme's function, as well as variations that may be responsible for differences in substrate specificity and regulation. prospecbio.com The study of the evolution of purine metabolism genes, in general, can also shed light on how different organisms have adapted to various environmental pressures, such as oxidative stress. nih.gov

Future Directions and Unexplored Research Avenues for 2'-GMP

While significant progress has been made in understanding the roles of guanosine and its 5'-monophosphate derivative, the biological significance of this compound (2'-GMP) remains a largely unexplored area of research. Future investigations into 2'-GMP could unveil novel cellular functions and therapeutic potentials.

Potential future research directions for 2'-GMP include:

Identification of 2'-GMP-specific binding proteins and enzymes: A crucial first step is to identify the cellular machinery that specifically interacts with 2'-GMP. This could lead to the discovery of novel signaling pathways or regulatory mechanisms.

Investigation of the role of 2'-GMP in RNA metabolism: Given its structural similarity to the building blocks of RNA, 2'-GMP may play a role in RNA processing, stability, or function.

Exploration of 2'-GMP's potential as a signaling molecule: While 2'3'-cGAMP is the established second messenger in the cGAS-STING pathway, it is conceivable that 2'-GMP could have its own signaling roles in other cellular contexts.

Elucidation of the metabolic pathways leading to the synthesis and degradation of 2'-GMP: Understanding how the cellular concentration of 2'-GMP is regulated is essential for deciphering its physiological functions.

Assessment of the therapeutic potential of 2'-GMP analogues: The development of stable, cell-permeable analogues of 2'-GMP could be a valuable tool for probing its biological functions and for developing new therapeutic agents.

The study of 2'-GMP is still in its infancy, and the coming years hold the promise of exciting discoveries that could significantly expand our understanding of purine nucleotide biology and its implications for human health and disease.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying Guanosine-2'-monophosphate in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is widely used for quantification due to its specificity for nucleotide separation. For enhanced sensitivity in low-concentration samples, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is advised. Ensure calibration curves are validated using internal standards (e.g., isotopically labeled 2'-GMP) to correct for matrix effects .

Q. How can researchers confirm the structural identity of synthesized this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) with high-resolution mass spectrometry (HRMS). For NMR, compare chemical shifts to reference data (e.g., δ ~5.9 ppm for the ribose H1' proton in D₂O). HRMS should confirm the molecular ion [M-H]⁻ at m/z 362.04. Purity must exceed 95% as verified by anion-exchange chromatography .

Q. What are the critical factors in designing stability studies for this compound under physiological conditions?

  • Methodological Answer : Assess stability by incubating 2'-GMP in buffers mimicking physiological pH (7.4) and temperature (37°C). Monitor degradation via UV absorbance at 260 nm over 24–72 hours. Include controls with RNase inhibitors to distinguish enzymatic vs. non-enzymatic hydrolysis. Use kinetic modeling (first-order decay) to calculate half-life .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in RNA modification pathways be systematically evaluated?

  • Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies. Calculate heterogeneity metrics (e.g., statistic) to quantify variability across studies. Stratify data by experimental models (e.g., in vitro vs. in vivo) and assay types (e.g., radiolabeling vs. immunoblotting). Sensitivity analyses should exclude low-quality studies (e.g., those lacking negative controls) .

Q. What advanced biophysical techniques are suitable for studying this compound interactions with RNA polymerases?

  • Methodological Answer : Analytical ultracentrifugation (AUC) in sedimentation velocity mode can characterize binding stoichiometry and affinity. Use a rotor speed of 50,000 rpm and absorbance optics at 260 nm. For membrane-associated systems, employ detergent micelles in AUC to maintain protein solubility. Data analysis via 2DSA (two-dimensional spectrum analysis) resolves heterogenous complexes .

Q. How should researchers address batch-to-batch variability in enzymatically synthesized this compound?

  • Methodological Answer : Implement a quality-by-design (QbD) approach:

  • Critical Process Parameters (CPPs) : pH (optimize between 6.5–7.0), temperature (25–30°C), and enzyme-to-substrate ratio.
  • Critical Quality Attributes (CQAs) : Purity (≥98%), residual ATP (≤0.1% via HPLC), and endotoxin levels (≤0.05 EU/mg).
    Statistical tools like partial least squares (PLS) regression can link CPPs to CQAs for robust process control .

Data Interpretation & Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound in cell signaling studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (4PL) using nonlinear regression. Report EC₅₀ values with 95% confidence intervals. Validate assays via Z’-factor calculations (≥0.5 indicates robust separation between positive/negative controls). For multiplexed datasets, apply false discovery rate (FDR) correction .

Q. How can researchers validate the specificity of antibodies targeting this compound in immunoprecipitation assays?

  • Methodological Answer : Perform competition assays with excess free 2'-GMP (10× molar concentration) to confirm signal reduction. Include structurally similar analogs (e.g., 3'-GMP, 5'-GMP) as negative competitors. Validate via knockout cell lines or CRISPR-mediated depletion of target proteins .

Tables for Key Methodological Parameters

Technique Key Parameters Validation Criteria Reference
HPLC Quantitation Column: C18, 5 µm; Flow: 1.0 mL/minR² ≥ 0.99 for calibration curve
AUC Binding Assay Rotor: An-50 Ti; λ: 260 nm; Temp: 20°CSedimentation coefficient (s) CV ≤ 5%
LC-MS/MS MRM transitions: 362.04 → 152.02 (quantifier)LOQ ≤ 1 nM; Matrix effect 85–115%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.